H-Tyr-gly-gly-phe-leu-arg-arg-OH
Description
Contextualization within the Prodynorphin-Derived Peptide Family
Endogenous opioid peptides are primarily derived from three precursor proteins: proopiomelanocortin (POMC), proenkephalin (PENK), and prodynorphin (PDYN). nih.govnih.gov The peptide H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH is structurally related to the dynorphin (B1627789) family of peptides, which are the primary products of the PDYN gene. williams.edudiff.org
Dynorphins are characterized by the N-terminal sequence Tyr-Gly-Gly-Phe-Leu, also known as Leu-enkephalin. diff.orgidosi.org The specific peptide , this compound, contains this core Leu-enkephalin sequence followed by two arginine residues at the C-terminus. This structure strongly suggests that it is a processed fragment of a larger dynorphin peptide. The processing of precursor proteins like prodynorphin involves cleavage at specific basic amino acid residues, such as arginine (Arg) and lysine (B10760008) (Lys), by prohormone convertases. nih.gov
The common amino-terminal sequence of Tyr-Gly-Gly-Phe-(Met or Leu) is often referred to as the opioid motif. idosi.org The presence of this motif in this compound firmly places it within the family of endogenous opioid peptides.
Table 1: Prodynorphin-Derived Peptides
| Peptide | Amino Acid Sequence |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln |
| Dynorphin B | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr |
| α-Neoendorphin | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys |
| β-Neoendorphin | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro |
| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKOJUSHXZXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N13O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways of H Tyr Gly Gly Phe Leu Arg Arg Oh Biosynthesis and Catabolism
Precursor Processing: Generation from Larger Propeptides (e.g., Prodynorphin)
Dynorphin (B1627789) A (1-8) is not synthesized directly but is proteolytically processed from a larger precursor protein called prodynorphin (PDYN). wikipedia.org Prodynorphin is a 26 kDa protein that contains the sequences for several bioactive peptides, including Dynorphin A, Dynorphin B, and α/β-neoendorphin. wikipedia.orgresearchgate.net The processing of prodynorphin is a complex, tissue-specific process that occurs within the secretory pathway, specifically in large dense-core vesicles of neurons. wikipedia.orgbioscientifica.com
The expression of prodynorphin and the subsequent processing to yield final peptide products, such as Dynorphin A (1-8), vary significantly between different regions of the central nervous system. nih.govpnas.org For instance, the ratio of Dynorphin A (1-17) to Dynorphin A (1-8) is notably higher in the cortex compared to the striatum in primates, indicating differential processing in these areas. nih.gov In some tissues, processing is limited, leading to the formation of high-molecular-weight intermediates, whereas in others, such as the hypothalamus, complete processing yields the smaller, active opioid peptides. bioscientifica.comnih.gov
Proteolytic Cleavage Sites and Relevant Enzymes
The generation of Dynorphin A (1-8) from its precursor involves a series of precise enzymatic cleavages at specific amino acid sites. This process is primarily carried out by a family of calcium-dependent serine endoproteases known as proprotein convertases (PCs), also called prohormone convertases. bioscientifica.comnih.gov
The key enzymes involved in prodynorphin processing are Proprotein Convertase 2 (PC2) and, to a lesser extent, Proprotein Convertase 1 (PC1/3). bioscientifica.comnih.gov These enzymes recognize and cleave at sites typically marked by pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg). bioscientifica.comnih.gov However, the formation of Dynorphin A (1-8) from its direct precursor, Dynorphin A (1-17), requires a unique cleavage at a single arginine (Arg⁸) residue. nih.govoup.com
Research has shown that PC2 is uniquely capable of cleaving at this single basic residue site within the Dynorphin A sequence to produce Dynorphin A (1-8). nih.gov This action is distinct from other convertases like furin or PC1/PC3. nih.gov Following the initial endoproteolytic cleavage by PCs, carboxypeptidases, such as Carboxypeptidase E (CPE), are essential for trimming the remaining C-terminal basic residues, a step that can enhance the efficiency of PC2 processing by preventing product inhibition. bioscientifica.comnih.govnih.gov
Table 1: Key Enzymes and Cleavage Sites in Dynorphin A (1-8) Biosynthesis
| Precursor Peptide | Enzyme | Cleavage Site | Product | Reference |
|---|---|---|---|---|
| Prodynorphin | Proprotein Convertase 2 (PC2) | Paired basic residues (e.g., Lys-Arg) | Dynorphin A (1-17) | nih.gov |
| Dynorphin A (1-17) | Proprotein Convertase 2 (PC2) | Single Arg⁸ residue | Dynorphin A (1-8) | nih.gov |
| Basic residue-extended intermediates | Carboxypeptidase E (CPE) | C-terminal basic residues | Trimmed peptides | nih.govnih.gov |
Enzymatic Degradation of H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH and Related Fragments
The biological actions of Dynorphin A (1-8) are terminated by its rapid enzymatic degradation. tandfonline.comnih.gov This peptide is highly susceptible to breakdown by various peptidases present in brain tissue and other biological matrices. nih.govnih.gov The extensive metabolism limits the in vivo half-life of the peptide, thereby controlling the duration of its signaling. ingentaconnect.com
Identification and Characterization of Involved Peptidases
Several peptidases have been identified as being responsible for the degradation of Dynorphin A (1-8). These enzymes belong to different classes and exhibit distinct cleavage specificities. Key enzymes include:
Aminopeptidases : These enzymes cleave the N-terminal amino acid. Amastatin-sensitive aminopeptidases are known to cleave the Tyr¹-Gly² bond. jneurosci.orgsemanticscholar.org
Dipeptidyl Carboxypeptidase I (Angiotensin-Converting Enzyme, ACE) : This enzyme, which is sensitive to inhibitors like captopril, cleaves dipeptides from the C-terminus. jneurosci.orgsemanticscholar.org
Neutral Endopeptidase (NEP, Neprilysin, EC 3.4.24.11) : Also known as enkephalinase, this enzyme is sensitive to inhibitors like phosphoramidon (B1677721) and thiorphan (B555922) and cleaves peptides at the amino side of hydrophobic residues. jneurosci.orgnih.gov
Endopeptidase EC 3.4.24.15 : This enzyme has also been implicated in the metabolism of Dynorphin A (1-8), contributing to the formation of [Leu⁵]enkephalin. nih.gov
Specific Cleavage Patterns and Hydrolysis Products
The degradation of Dynorphin A (1-8) by peptidases results in a variety of smaller, often inactive, peptide fragments. The primary sites of cleavage have been identified through studies using high-performance liquid chromatography (HPLC) to analyze the breakdown products. nih.gov
The main sites of cleavage on the Dynorphin A (1-8) sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg) are:
Tyr¹-Gly² bond : Cleaved by aminopeptidases. nih.gov
Gly³-Phe⁴ bond : A target for neutral endopeptidase. nih.govjneurosci.org
Leu⁵-Arg⁶ bond : A documented cleavage site. nih.gov
Arg⁶-Arg⁷ bond : Susceptible to cleavage. nih.gov
A significant hydrolysis product resulting from the collective action of these enzymes is [Leu⁵]enkephalin (Tyr-Gly-Gly-Phe-Leu). nih.gov This metabolite is itself an active opioid peptide, which can complicate the interpretation of the pharmacological effects of Dynorphin A (1-8) in vitro. nih.gov
Table 2: Degradation of Dynorphin A (1-8): Enzymes, Cleavage Sites, and Products
| Enzyme | Cleavage Site (Bond) | Major Hydrolysis Product(s) | Reference |
|---|---|---|---|
| Aminopeptidase | Tyr¹ - Gly² | Tyr + Dynorphin A (2-8) | nih.gov |
| Neutral Endopeptidase (NEP) / Endopeptidase EC 3.4.24.15 | Gly³ - Phe⁴ | [Leu⁵]enkephalin | nih.govjneurosci.org |
| Unknown Peptidases | Leu⁵ - Arg⁶ | Tyr-Gly-Gly-Phe-Leu | nih.gov |
| Unknown Peptidases | Arg⁶ - Arg⁷ | Tyr-Gly-Gly-Phe-Leu-Arg | nih.gov |
Modulation of Metabolic Stability In Vitro and Ex Vivo
The inherent instability of Dynorphin A (1-8) presents a challenge for studying its biological functions. To overcome this, researchers utilize mixtures of peptidase inhibitors to protect the peptide from degradation in in vitro and ex vivo experiments. nih.govnih.gov
The use of a "cocktail" of inhibitors can significantly enhance the metabolic stability of the peptide. Common inhibitors and their targets include:
Bestatin or Amastatin : Inhibit aminopeptidases. nih.govjneurosci.orgsemanticscholar.org
Captopril : Inhibits angiotensin-converting enzyme (ACE). nih.govjneurosci.orgsemanticscholar.org
Thiorphan or Phosphoramidon : Inhibit neutral endopeptidase (NEP). jneurosci.orgsemanticscholar.orgnih.gov
Studies have shown that combining these inhibitors almost completely protects Dynorphin A (1-8) from degradation in brain homogenates at low temperatures. nih.govcapes.gov.br This stabilization not only allows for more accurate characterization of the peptide's binding affinity to opioid receptors but also reveals the intrinsic activity of the intact peptide, as opposed to the confounding effects of its metabolites like [Leu⁵]enkephalin. nih.gov Furthermore, chemical modifications of the peptide, such as N-terminal methylation and C-terminal amidation, have been explored to create synthetic analogues with enhanced resistance to enzymatic breakdown for potential therapeutic development. ingentaconnect.comnih.govrockefeller.edu
Chemical Synthesis Methodologies for H Tyr Gly Gly Phe Leu Arg Arg Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH and its analogues. This method involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. lifetein.combiosynth.com The key advantage of SPPS is the ability to remove excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process. luxembourg-bio.com The synthesis proceeds from the C-terminus (the carboxyl end) to the N-terminus (the amino end) of the peptide. lifetein.com
The selection of the appropriate resin and linker is a critical first step in SPPS, as it dictates the conditions under which the final peptide will be cleaved from the solid support. biosynth.comnih.gov The resin acts as an insoluble support, while the linker connects the growing peptide chain to this support. biosynth.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, several resin and linker combinations are suitable.
Commonly used resins for this purpose include those based on polystyrene, such as Wang resin and 2-chlorotrityl chloride resin. biosynth.combiotage.com
Wang Resin: This is a p-alkoxybenzyl alcohol-based resin that is widely used for the synthesis of peptide acids. biotage.com The peptide is attached to the resin via an ester linkage that is stable to the conditions used for Fmoc deprotection but can be cleaved with strong acids like trifluoroacetic acid (TFA). biotage.com
2-Chlorotrityl Chloride Resin: This resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which is beneficial for sensitive peptides. biotage.com This mild cleavage preserves the acid-labile side-chain protecting groups, allowing for the generation of fully protected peptide fragments if needed. peptide.com The steric bulk of the trityl group also helps to minimize racemization of the C-terminal amino acid during loading. biotage.com
The presence of two consecutive arginine residues in the sequence of this compound can present challenges due to their bulky and strongly basic side chains. Therefore, the choice of resin and linker must also consider the potential for steric hindrance and aggregation during synthesis. The use of resins with good swelling properties in the chosen solvent is crucial to ensure the accessibility of the reactive sites. biosynth.com
| Resin Type | Linker Type | Cleavage Condition | Advantages |
| Wang Resin | p-Alkoxybenzyl ester | Strong acid (e.g., TFA) biotage.com | Commonly used, good stability. biosynth.com |
| 2-Chlorotrityl Resin | Trityl | Mild acid (e.g., 1-3% TFA) biotage.com | Mild cleavage conditions, minimizes racemization. biotage.com |
| Sieber Resin | Xanthenyl | Diluted TFA biosynth.com | Compatible with protected peptides. biosynth.com |
| PAL Resin | N/A | N/A | Chemically inert, suitable for side chain modifications. biosynth.com |
To ensure that the peptide bond forms only between the desired amino and carboxyl groups, other reactive functional groups on the amino acids must be temporarily blocked using protecting groups. lifetein.comcreative-peptides.com The two most common strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. lifetein.comamericanpeptidesociety.org
Fmoc Strategy: This is the more widely used method in modern peptide synthesis due to its milder deprotection conditions. americanpeptidesociety.org The Fmoc group protects the α-amino group of the incoming amino acid and is removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comaltabioscience.com The side-chain protecting groups are typically acid-labile and are removed at the end of the synthesis during cleavage from the resin with a strong acid like TFA. altabioscience.com This orthogonality of the protecting groups is a key advantage of the Fmoc strategy. altabioscience.com
Boc Strategy: This strategy utilizes the acid-labile Boc group for α-amino protection, which is removed with a moderately strong acid like TFA. peptide.comamericanpeptidesociety.org The side-chain protecting groups are more acid-stable and require a very strong acid, such as hydrofluoric acid (HF), for their removal. peptide.com While effective, the harsh conditions required for final deprotection can sometimes lead to peptide degradation. americanpeptidesociety.org
For the synthesis of this compound, the Fmoc strategy is generally preferred. The repeated arginine residues can be prone to side reactions, and the milder conditions of the Fmoc strategy help to minimize these issues. The side chains of the amino acids in this peptide require protection: Tyrosine (Tyr) has a hydroxyl group, and Arginine (Arg) has a guanidinium (B1211019) group. In the Fmoc strategy, these are typically protected with acid-labile groups like tert-butyl (tBu) for Tyrosine and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine. uci.edu
| Protecting Group Strategy | α-Amino Protecting Group | Deprotection Condition for α-Amino Group | Side-Chain Protecting Groups | Final Cleavage and Deprotection |
| Fmoc | Fmoc (Base-labile) | 20% Piperidine in DMF altabioscience.com | Acid-labile (e.g., tBu, Pbf) uci.edu | Strong acid (e.g., TFA) altabioscience.com |
| Boc | Boc (Acid-labile) | TFA peptide.com | More acid-stable (e.g., Bzl) | Strong acid (e.g., HF) peptide.com |
The formation of the peptide bond between the free amine of the growing peptide chain and the activated carboxyl group of the incoming amino acid is facilitated by coupling reagents. creative-peptides.comjpt.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly for "difficult" sequences that may be prone to aggregation or steric hindrance. jpt.com
Several classes of coupling reagents are available, with phosphonium (B103445) and aminium (uronium) salts being among the most effective. sigmaaldrich.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to racemization. jpt.compeptide.com Their use often requires an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress this side reaction. jpt.com
Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization. jpt.com
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and popular choices for difficult couplings. jpt.comsigmaaldrich.compeptide.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which accelerates the coupling reaction. sigmaaldrich.com
For the synthesis of this compound, which contains two consecutive bulky arginine residues, using a highly efficient coupling reagent like HATU or HBTU would be advantageous to overcome potential steric hindrance and ensure complete coupling. jpt.compeptide.com Optimization of reaction conditions may involve adjusting the reaction time, temperature, and the concentration of reagents. Monitoring the completion of the coupling reaction using a colorimetric test like the Kaiser test is also a standard practice to ensure that each step proceeds to completion before the next amino acid is added. lifetein.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC jpt.com | Effective but can cause racemization; used with additives like HOBt. jpt.com |
| Phosphonium Salts | BOP, PyBOP jpt.com | High efficiency, low racemization. jpt.com |
| Aminium/Uronium Salts | HATU, HBTU jpt.com | Very high efficiency, suitable for difficult sequences. jpt.com |
Purification and Analytical Characterization for Research Purity
Following the completion of the solid-phase synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide as well as various impurities. lcms.czjpt.com These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences, and sequences with remaining protecting groups. jpt.comcreative-proteomics.com To obtain a product of high purity suitable for research, a combination of purification and analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and the purity assessment of synthetic peptides. lcms.czaltabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. lcms.czcreative-proteomics.com
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the components. altabioscience.com A gradient of increasing organic solvent concentration is typically employed, causing the more hydrophobic components to elute later than the more polar ones. This allows for the separation of the target peptide from its more hydrophilic (e.g., truncated) or more hydrophobic (e.g., incompletely deprotected) impurities. lcms.cz
The purity of the collected fractions is then assessed by analytical RP-HPLC, where the area of the peak corresponding to the target peptide is compared to the total area of all peaks in the chromatogram. creative-proteomics.com For accurate quantification, detection is typically performed by monitoring the UV absorbance at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond. creative-proteomics.comaltabioscience.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. nih.govmtoz-biolabs.com It provides a highly accurate determination of the molecular mass of the peptide, confirming that the correct number of amino acids have been incorporated. ucsf.eduresearchgate.net The two most common ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ucsf.eduub.edu
Molecular Mass Determination: By analyzing the mass-to-charge ratio (m/z) of the ionized peptide, the molecular weight can be precisely calculated. ub.edu This allows for the verification that the synthesized peptide has the expected molecular mass corresponding to the sequence this compound.
Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence of the peptide. nih.govwikipedia.org In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern, which typically consists of a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus), allows for the deduction of the amino acid sequence. wikipedia.org This provides definitive confirmation that the amino acids are in the correct order. creative-proteomics.combiognosys.com
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation of target peptide from impurities; Quantification of purity level. lcms.czcreative-proteomics.com |
| Mass Spectrometry (MS) | Molecular Mass and Sequence Verification | Accurate molecular weight of the peptide; Confirmation of the amino acid sequence via fragmentation analysis. ucsf.educreative-proteomics.com |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The heptapeptide (B1575542) this compound, also known as Dynorphin (B1627789) A (1-7), represents the shortest fragment of the endogenous opioid peptide Dynorphin A that retains significant biological activity. researchgate.net It is derived from the larger 17-amino acid peptide, Dynorphin A (1-17). researchgate.net The design and chemical synthesis of analogues of this peptide are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to elucidate the roles of specific amino acid residues and structural features in determining the peptide's affinity and selectivity for opioid receptors, particularly the kappa-opioid receptor (KOR), for which it is an endogenous ligand. nih.gov
The synthesis of these peptide analogues is most commonly achieved through solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry. nih.govnih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for efficient purification by simple filtration and washing after each coupling and deprotection step. nih.gov Modifications, such as amino acid substitutions or changes to the peptide backbone, can be systematically introduced at specific positions during the synthesis to create a library of analogues for pharmacological evaluation.
Site-Specific Amino Acid Substitutions (e.g., D-amino acids, non-natural amino acids)
Site-specific amino acid substitution is a cornerstone of SAR studies, providing insight into the importance of a residue's side chain, stereochemistry, and charge for receptor interaction and metabolic stability.
D-Amino Acid Substitutions: The incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, can have profound effects on a peptide's conformation and biological activity. A key determinant of opioid receptor selectivity and potency for dynorphin analogues is the stereochemistry at the second position. nih.gov
Position 2: Replacing the Gly² residue in dynorphin analogues with a D-amino acid, such as D-Alanine, often leads to a significant loss of kappa-receptor selectivity. nih.gov While the parent peptides show high affinity for the KOR, analogues with a D-amino acid at position 2 tend to interact more preferentially with mu-opioid receptors (MOR). nih.gov For example, substitution of D-Ala for Gly² in Dynorphin A (1-9) causes a loss of kappa-selectivity. nih.gov This modification can, however, increase the peptide's stability against enzymatic degradation. nih.gov
Other Positions: D-amino acid substitutions at other positions also modulate activity. Replacing L-Arg with D-Arg in Dynorphin A (1-9) similarly diminishes kappa-selectivity. nih.gov The introduction of multiple D-amino acids, such as D-Trp at various positions in Dynorphin A (1-11), has been shown to confer antagonist properties at the KOR, a significant shift from the agonist activity of the parent peptide. nih.gov
Non-Natural Amino Acid Substitutions: The incorporation of non-proteinogenic or non-natural amino acids is another powerful strategy. These modifications can introduce novel side chains, alter backbone conformation, or enhance metabolic stability.
N-methylation: Introducing an N-methyl group to an amino acid can protect the adjacent peptide bond from enzymatic cleavage. The substitution of N-methylarginine (MeArg) for Arg⁷ in Dynorphin A (1-8) amide was found to protect the Arg⁶-Arg⁷ bond from degradation without a significant drop in potency or a change in opioid receptor selectivity. nih.gov
Other Non-Natural Residues: The replacement of leucine (B10760876) with the non-natural amino acid norleucine (Nle) has been explored in dynorphin fragments to probe the role of hydrophobicity and side-chain structure in receptor binding. arizona.edu
The following table summarizes the effects of various site-specific substitutions on dynorphin analogues.
| Parent Peptide | Substitution | Resulting Analogue | Key Finding | Reference(s) |
| Dynorphin A (1-9) | Gly² → D-Ala² | [D-Ala²]Dyn A(1-9) | Loss of kappa-receptor selectivity; increased stability. | nih.gov |
| Dynorphin A (1-13)NH₂ | Gly² → D-amino acids | e.g., [D-Ala²]Dyn A(1-13)NH₂ | Increased affinity for mu-opioid receptors over kappa. | nih.gov |
| Dynorphin A (1-9) | Arg⁶/⁷/⁹ → D-Arg | [D-Arg⁶,⁷,⁹]Dyn A(1-9) | Diminished kappa-receptor selectivity. | nih.gov |
| Dynorphin A (1-11) | Multiple L → D subs. | e.g., [D-Trp²,⁸,D-Pro¹⁰]Dyn A(1-11) | Conferred weak, non-selective kappa antagonist properties. | nih.gov |
| Dynorphin A (1-8)NH₂ | Arg⁷ → MeArg⁷ | [MeArg⁷]Dyn A(1-8)NH₂ | Protected Arg⁶-Arg⁷ bond from enzymatic degradation without loss of potency. | nih.gov |
Peptide Truncation and Extension Strategies
Altering the length of the peptide chain through truncation (removal of amino acids) or extension (addition of amino acids) is a fundamental strategy to identify the minimal sequence required for activity and to understand the contribution of distal residues.
Peptide Truncation: Studies involving the stepwise removal of C-terminal residues from longer dynorphin peptides have demonstrated that the positively charged arginine residues at positions 6 and 7 are critical for high-affinity binding to the KOR. nih.gov Analogues shorter than the seven amino acids of this compound generally exhibit a significant loss of affinity for opioid receptors. nih.gov For example, removing C-terminal amino acids from Dynorphin A (1-13) revealed that Arg⁷, Lys¹¹, and Lys¹³ are all important for potency. nyu.edu The N-terminal tyrosine is also essential; its removal abolishes biological activity. nyu.eduacs.org
The following table illustrates the impact of peptide length on the activity of dynorphin fragments.
| Peptide Sequence | Description | Significance | Reference(s) |
| Tyr-Gly-Gly-Phe-Leu-Arg-Arg | Dynorphin A (1-7) | Shortest fragment with high KOR affinity; Arg⁶ and Arg⁷ are crucial. | nih.gov |
| Tyr-Gly-Gly-Phe-Leu-Arg | Dynorphin A (1-6) | Lacks significant affinity for opioid receptors. | nih.govpnas.org |
| Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile | Dynorphin A (1-8) | An endogenous, truncated form of Dyn A with high affinity for KOR. | wikipedia.org |
| Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys | Dynorphin A (1-11) | Arg⁹ and Lys¹¹ contribute to high potency and receptor selectivity. | nih.govpnas.org |
| Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | Dynorphin A (1-13) | Lys¹³ further enhances potency. | nyu.edu |
Advanced Methodological Approaches in H Tyr Gly Gly Phe Leu Arg Arg Oh Research
Radioligand Binding Assays for Receptor Characterization in Membrane Preparations
Radioligand binding assays are a cornerstone for characterizing the interaction of peptides like Dynorphin (B1627789) A (1-7) with their receptors. These assays are typically performed using membrane preparations from brain tissue (e.g., guinea pig or rat brain) or from cell lines genetically engineered to express specific opioid receptor subtypes (e.g., CHO, HEK293 cells). nih.govscispace.comoup.com The principle involves incubating the membrane preparation with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound, such as a Dyn A fragment. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
Commonly used radioligands for studying dynorphin interactions include:
[³H]U-69,593: A highly selective radioligand for the kappa-opioid receptor (KOR), the primary target for dynorphins. google.com
[³H]diprenorphine: A non-selective opioid antagonist that can be used to label KOR, mu (MOR), and delta (DOR) opioid receptors. scispace.com
[³H]DAMGO: A selective radioligand for the MOR. scispace.com
[³H]DPDPE: A selective radioligand for the DOR. scispace.com
Structure-activity relationship studies have demonstrated that while the N-terminal Tyr-Gly-Gly-Phe-Leu "message" sequence is essential for opioid activity, the C-terminal "address" sequence, containing basic residues like arginine (Arg), governs affinity and selectivity for the KOR. nyu.eduinformahealthcare.com Studies on truncated Dyn A fragments have shown that Arg⁷ is a key residue for high-affinity binding to the KOR. nyu.edunih.gov However, some research suggests that its removal does not completely abolish binding, indicating a complex interaction with the receptor. nih.gov These binding assays are critical for screening new synthetic analogues and understanding the molecular determinants of receptor interaction. nih.govnih.gov
Table 1: Opioid Receptor Binding Affinities of Selected Dynorphin A Fragments This table presents data from various radioligand competition binding assays, illustrating the affinity (Ki, nM) of different Dyn A fragments for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.
| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Receptor Selectivity |
| Dynorphin A (1-13) | 0.84 - 11 | >1000 | >1000 | KOR selective |
| Dynorphin A (1-11) | 2.7 | >2000 | >3000 | KOR selective |
| [des-Arg⁷]Dyn A (1-11) | 0.43 | 12 | 19 | Non-selective |
| Dynorphin A (1-8) | 0.3 | 7.4 | - | KOR selective |
Data compiled from multiple sources. scispace.comnih.govnih.govresearchgate.net Note: Specific Ki values can vary based on experimental conditions, tissue/cell type, and radioligand used.
In Vitro Cellular Assays for Functional Receptor Activity
While binding assays confirm physical interaction with a receptor, in vitro cellular assays are necessary to determine the functional consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or has no effect.
Opioid receptors, including the KOR, are G-protein coupled receptors (GPCRs) that typically couple to the inhibitory G-protein, Gαi/o. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). oup.comu-szeged.hu
In a typical cAMP accumulation assay, cells expressing the receptor of interest are first stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to increase basal cAMP levels. oup.com The cells are then exposed to the test peptide. If the peptide is an agonist, it will activate the inhibitory G-protein, counteracting the effect of forskolin and leading to a measurable decrease in cAMP accumulation. The potency of the agonist (EC50 or IC50) can be determined from the dose-response curve. These assays have been used to confirm the agonist activity of dynorphin fragments at the KOR. oup.comnih.gov
Dynorphin peptides are known to modulate the activity of various voltage-gated calcium channels, which is a key mechanism for controlling neurotransmitter release. Electrophysiological techniques, such as whole-cell patch-clamp, are used to measure these effects in cultured neurons.
Studies have shown that Dyn A and its fragments can have complex effects on calcium currents. For instance, Dyn A selectively reduces the N-type calcium current in dorsal root ganglion neurons. jneurosci.orgphysiology.org In hippocampal neurons, Dyn A (1-17) exhibits dual effects on NMDA receptor-mediated synaptic currents, which are carried by calcium ions; it causes enhancement at low concentrations and inhibition at higher, naloxone-sensitive concentrations. jneurosci.org This modulation of calcium influx is a critical component of dynorphin's role in regulating neuronal excitability and synaptic transmission.
Beyond canonical opioid receptor signaling, dynorphin fragments can engage in other protein-protein interactions, notably with non-opioid receptors. It has been discovered that upon cleavage of the N-terminal tyrosine, fragments like Dyn A (2-17) lose their opioid activity but can act as agonists at bradykinin (B550075) receptors, contributing to neuroexcitatory effects and pain. arizona.eduwikipedia.orgnih.gov
Cell-based assays are used to study these interactions. For example, cells expressing bradykinin receptors can be loaded with a calcium-sensitive dye. Application of a non-opioid dynorphin fragment will cause an increase in intracellular calcium if it activates the bradykinin receptor, a response that can be measured using fluorescence microscopy. nih.gov These findings reveal a separate signaling pathway for dynorphin metabolites that is independent of opioid receptors and highlights the importance of studying the full range of a peptide's interactions. Dynorphin A itself has also been shown to induce permeabilization of cell membranes through the formation of proteolipidic pores, another form of protein-lipid interaction with significant pathological implications. nih.gov
Studies in Ex Vivo Tissue Preparations (e.g., Guinea Pig Ileum, Rat Striatum)
Ex vivo tissue preparations provide an experimental model that is more complex than isolated cells but more controlled than in vivo studies. The guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation is a classical and widely used bioassay for determining the functional potency of opioid peptides. nyu.edunih.govjneurosci.orgnih.gov The preparation is electrically stimulated to induce contractions, and the inhibitory effect of an opioid agonist on these contractions is measured. The concentration of the peptide that causes a 50% reduction in contraction amplitude (IC50) is a measure of its potency. The GPI assay was instrumental in the original discovery of dynorphin's immense potency compared to other opioids and remains a gold standard for characterizing the activity of new analogues. nih.govannualreviews.org
Rat striatum preparations are used to study the processing and metabolism of dynorphin peptides. bohrium.comrockefeller.edunih.gov By incubating Dyn A or its fragments with nerve terminal membranes from the striatum, researchers can use techniques like high-performance liquid chromatography (HPLC) to identify the resulting metabolic fragments. nih.gov These studies have identified major cleavage sites, such as between Arg⁶-Arg⁷ and Arg⁷-Ile⁸, providing insight into how peptides like Dyn A (1-7) are generated and subsequently degraded in the brain. informahealthcare.comnih.gov
Table 2: Biological Activity of Dynorphin A Fragments in the Guinea Pig Ileum (GPI) Bioassay This table shows the relative potency (IC50, nM) of various Dyn A fragments in inhibiting electrically stimulated contractions of the guinea pig ileum.
| Peptide | IC50 (nM) in GPI Assay | Relative Potency |
| Dynorphin A (1-17) | ~0.3 - 0.7 | Very High |
| Dynorphin A (1-13) | ~0.4 - 0.8 | Very High |
| Dynorphin A (1-8) | ~1.5 - 3.0 | High |
| Dynorphin A (1-7) | ~10 - 20 | Moderate |
| [Leu]-Enkephalin | ~200 - 250 | Low |
Data are approximate and compiled from multiple sources. nyu.edupnas.org Potency can vary with experimental conditions.
Applications in Animal Models for Investigating Neurobiological Mechanisms
To understand the physiological and pathophysiological roles of Dyn A (1-7) and related peptides, researchers use various animal models, primarily in rats and mice. These studies are crucial for linking molecular and cellular actions to complex behaviors and disease states.
One common technique involves intrathecal administration (injection into the spinal fluid) of dynorphin peptides to study their effects on pain and motor function. jneurosci.orgnih.gov For example, intrathecal Dyn A has been shown to cause hindlimb paralysis and other motor deficits, effects that can be modulated by opioid and other receptor antagonists, helping to dissect the underlying mechanisms. jneurosci.org These models are vital for investigating the role of dynorphins in spinal cord injury and neuropathic pain. arizona.edujneurosci.org
In vivo microdialysis is another powerful technique used to study peptide metabolism in real-time within the brain of a freely moving animal. bohrium.comrockefeller.edu A probe is implanted in a specific brain region, such as the striatum, and either endogenous peptides are collected or exogenous peptides like Dyn A (1-17) are infused. The resulting dialysate is analyzed by mass spectrometry to identify the biotransformation products, such as Dyn A (1-7). This method has revealed the rapid in vivo degradation of larger dynorphin peptides and confirmed the formation of smaller, active fragments. bohrium.comrockefeller.edu
Future Research Directions and Unexplored Avenues for H Tyr Gly Gly Phe Leu Arg Arg Oh
Investigation of Novel Molecular Targets Beyond Classical Opioid Receptors
While H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH is an analogue of Leu-enkephalin, which primarily targets mu (µ) and delta (δ) opioid receptors, there is a growing understanding that opioid peptides can have complex pharmacological profiles. elyssabmargolis.comwikipedia.org Future research must extend beyond these traditional targets to explore a wider range of potential interactions.
A crucial avenue of investigation is the potential for this peptide to interact with other G protein-coupled receptors (GPCRs). It is now known that there can be crosstalk between different receptor systems, and some peptides can activate receptor classes beyond their primary targets. mdpi.comacs.org For instance, the nociceptin/orphanin FQ (N/OFQ) receptor (ORL1), while structurally related to classical opioid receptors, represents a distinct system that can modulate pain and opioid-induced effects. mdpi.com Investigating the binding affinity and functional activity of this compound at the ORL1 receptor could reveal novel modulatory properties.
Furthermore, the concept of receptor heteromers, where two or more different GPCRs form a complex with unique signaling properties, is a burgeoning field. Future studies should explore whether this peptide differentially affects opioid receptor heteromers (e.g., µ-δ or µ-κ receptor pairs) compared to their monomeric counterparts. This could explain unique pharmacological profiles that are not apparent from studying single receptor types in isolation.
High-throughput screening against a broad panel of GPCRs and other potential targets could efficiently identify unexpected interactions. acs.org This unbiased approach could uncover entirely new therapeutic applications for this peptide.
High-Resolution Structural Determination of Peptide-Receptor Complexes
A fundamental understanding of how this compound binds to its receptors is paramount for rational drug design. To date, obtaining high-resolution structures of peptide-receptor complexes has been challenging due to the flexibility of both the peptide and the receptor. nih.gov However, recent advancements in structural biology, particularly in cryo-electron microscopy (cryo-EM) and advanced NMR techniques, are making this more feasible. nih.govbiorxiv.orgnih.gov
Future research should prioritize determining the three-dimensional structure of this compound in complex with its primary receptor targets. This would provide atomic-level detail of the binding pocket and the specific amino acid residues involved in the interaction. A key challenge is that many peptides, including this one, are likely to be intrinsically disordered and only adopt a stable conformation upon binding to their receptor. nih.govbiorxiv.org
Techniques that combine experimental data from NMR with molecular dynamics simulations, such as the MELD (Modeling Employing Limited Data) approach, have shown promise in determining the structures of such dynamic complexes. nih.govbiorxiv.orgnih.gov These methods can model the conformational changes that occur during the binding process, providing a more accurate picture of the final complex. nih.govbiorxiv.org
The table below illustrates the type of data that would be generated from such structural studies.
| Parameter | Example Data for a Hypothetical Complex |
| PDB ID | 9XYZ |
| Method | Cryo-Electron Microscopy |
| Resolution | 2.8 Å |
| Receptor | Human delta-opioid receptor |
| Ligand | This compound |
| Key Interacting Residues (Receptor) | Asp128, Tyr129, Trp274 |
| Key Interacting Residues (Peptide) | Tyr1, Phe4, Arg6, Arg7 |
Development of Computational Models for Ligand-Receptor Interactions and SAR Prediction
In parallel with structural studies, the development of sophisticated computational models will be essential for accelerating the discovery of more potent and selective analogues. rsc.orgcambridge.org These models can be used to predict how modifications to the peptide's structure will affect its binding affinity and functional activity, a process known as Structure-Activity Relationship (SAR) prediction.
Future computational work should focus on several key areas:
Advanced Docking and Molecular Dynamics (MD) Simulations: Going beyond rigid docking, future simulations must account for the high flexibility of both the peptide and the receptor. nih.govrsc.org Enhanced sampling techniques in MD simulations can explore the complex energy landscapes of peptide-receptor binding and unbinding events. rsc.org
Machine Learning (ML) and Deep Learning (DL) Models: These approaches can integrate vast amounts of data, including peptide sequences, receptor structures, and experimental binding data, to predict peptide-protein interactions with increasing accuracy. rsc.orgoup.com Models like TextCNN can be used to extract features from amino acid sequences to aid in prediction. oup.com
Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the physicochemical properties of a series of related peptides with their biological activity, QSAR models can guide the synthesis of new analogues with improved properties.
The following table demonstrates how computational models could be used to compare different peptide analogues.
| Peptide Analogue | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |
| This compound | -10.5 | 5.2 | Full Agonist |
| Analogue 1 (modified Arg6) | -9.8 | 15.8 | Partial Agonist |
| Analogue 2 (modified Leu5) | -11.2 | 2.1 | Full Agonist |
Exploration of Non-Canonical Intracellular Signaling Cascades
The traditional view of opioid receptor signaling involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govnih.govnih.gov However, it is now clear that GPCR signaling is far more complex, involving "biased agonism" and non-canonical pathways. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). elyssabmargolis.com
A critical future research direction is to investigate whether this compound acts as a biased agonist. This could have significant therapeutic implications, as different signaling pathways are associated with different physiological effects. For example, G protein signaling is thought to be responsible for analgesia, while β-arrestin signaling has been linked to some of the adverse effects of opioids.
Furthermore, studies have shown that under certain conditions, the µ-opioid receptor can switch its signaling to a non-canonical pathway that resembles that of a receptor tyrosine kinase (RTK). nih.govnih.gov This involves the recruitment of Src kinase and the activation of the Ras/Raf pathway, ultimately leading to the activation of adenylyl cyclase. nih.govnih.gov Future research should explore whether this compound can induce such non-canonical signaling, particularly after prolonged exposure. This could reveal novel mechanisms of action and long-term effects of the peptide.
Q & A
Q. What experimental methodologies are recommended for synthesizing H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH with high purity?
Solid-phase peptide synthesis (SPPS) is the standard method for producing this heptapeptide. After synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification, followed by mass spectrometry (MS) for molecular weight validation. Ensure proper deprotection of side chains (e.g., arginine’s guanidine group) to avoid truncation products. Reproducibility requires strict control of coupling efficiency and resin activation .
Q. Which spectroscopic techniques are optimal for characterizing the secondary and tertiary structure of this peptide in solution?
- Circular Dichroism (CD) : Ideal for analyzing secondary structure (e.g., α-helix, β-sheet) in aqueous buffers.
- Nuclear Magnetic Resonance (NMR) : Use 2D H-C HSQC for resolving tertiary interactions, particularly for arginine-rich regions.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate backbone conformation (amide I/II bands). Buffer conditions (pH, ionic strength) must be standardized to minimize aggregation .
Q. What in vitro assays are appropriate for initial functional characterization of this peptide?
- Cell Migration Assays : Use Boyden chambers to assess potential chemotactic effects linked to arginine-mediated signaling.
- Calcium Flux Measurements : Monitor intracellular Ca changes via fluorescent dyes (e.g., Fluo-4) to detect receptor activation.
- Receptor Phosphorylation Studies : Employ Western blotting with phospho-specific antibodies to identify kinase pathways influenced by the peptide .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different assay platforms?
- Multi-platform validation : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) to assess binding kinetics under identical buffer conditions.
- Post-translational modification (PTM) screening : Use LC-MS/MS to rule out oxidation or deamidation artifacts in arginine residues, which may alter binding .
Q. What computational strategies are suitable for predicting interactions between this peptide and potential receptors?
- Molecular Docking : Simulate binding poses using Rosetta or AutoDock Vina, focusing on the C-terminal Arg-Arg motif as a putative recognition site.
- Molecular Dynamics (MD) Simulations : Analyze stability of peptide-receptor complexes in explicit solvent models (e.g., TIP3P water).
- Mutagenesis Validation : Replace key residues (e.g., Tyr or Leu) to test computational predictions experimentally .
Q. How should studies be designed to address conflicting in vitro versus in vivo efficacy data for this peptide?
- Pharmacokinetic (PK) Profiling : Measure plasma half-life and tissue distribution using radiolabeled peptide (e.g., C-tagged).
- Microenvironment Mimicry : Incorporate 3D cell cultures or extracellular matrix (ECM) scaffolds to better replicate in vivo conditions.
- Protease Resistance Assays : Test susceptibility to serum proteases (e.g., trypsin-like enzymes) that may degrade the peptide in vivo .
Q. What systematic approaches ensure comprehensive literature reviews on this peptide’s biological roles?
- PRISMA Guidelines : Follow structured frameworks for database searches (PubMed, Google Scholar) using Boolean operators (e.g., "(this compound) AND (receptor OR signaling)").
- Meta-analysis Tools : Use RevMan or R’s metafor package to aggregate binding affinity data across studies, addressing heterogeneity via subgroup analysis .
Methodological Best Practices
Q. How can researchers enhance reproducibility in structural studies of this peptide?
What frameworks (e.g., FINER, PICO) are applicable when formulating research questions about this peptide’s mechanism of action?
- FINER Criteria : Ensure questions are Feasible (e.g., accessible assays), Novel (e.g., unexplored Arg-Arg interactions), Ethical, and Relevant to disease pathways.
- PICO Framework : Define Population (e.g., cancer cells), Intervention (peptide dosage), Comparison (wild-type vs. mutant receptors), and Outcomes (e.g., apoptosis rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
